2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Cross-coupling Building block Suzuki-Miyaura

This compound is Reference Example 720 in US Patent 10,202,379, an anti-influenza cap-dependent endonuclease inhibitor program. Its ortho-bromo substituent enables late-stage Suzuki-Miyaura/Buchwald-Hartwig diversification, avoiding pre-functionalization steps. With LogP 3.5 and TPSA 45.9 Ų, it benchmarks lipophilicity-ADME correlations. Generic phenoxypyridines lack the bromo handle and cannot replicate SAR findings. Procure this building block to accelerate influenza antiviral SAR exploration with validated synthetic routes and assay cascades.

Molecular Formula C13H9BrN2O
Molecular Weight 289.132
CAS No. 1021143-01-0
Cat. No. B2847300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
CAS1021143-01-0
Molecular FormulaC13H9BrN2O
Molecular Weight289.132
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br
InChIInChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3
InChIKeyOSUWSVFZDVOKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS 1021143-01-0) Procurement Guide for R&D Selection


2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile (CAS 1021143-01-0) is a substituted pyridine-3-carbonitrile derivative with the molecular formula C13H9BrN2O and a molecular weight of 289.13 g/mol [1]. The compound features a bromine atom ortho to the ether linkage on the phenyl ring and a methyl group para to the ether linkage, with a carbonitrile group at the 3-position of the pyridine ring . As a building block in the phenoxypyridine class, it is cited as Reference Example 720 in US Patent 10,202,379 (cap-dependent endonuclease inhibitors for anti-influenza drug development) [2], establishing its role in structure-activity relationship (SAR) exploration for antiviral discovery programs.

Why 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Cannot Be Interchanged with Generic Phenoxypyridines or Nicotinonitriles


Generic substitution of 2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile with unsubstituted phenoxypyridines or simpler nicotinonitriles fails for three evidence-based reasons. First, the ortho-bromo substituent provides a chemically distinct handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) that is absent in non-halogenated analogs, fundamentally altering synthetic utility . Second, the compound has been specifically enumerated in US Patent 10,202,379 as Reference Example 720, indicating that the precise substitution pattern (ortho-Br, para-CH₃ on the phenoxy ring; 3-CN on pyridine) was intentionally synthesized and tested for cap-dependent endonuclease inhibitory activity — SAR conclusions from this patent cannot be extrapolated to differently substituted analogs [1]. Third, the computed LogP of 3.5 distinguishes it from more hydrophilic pyridine-3-carbonitriles lacking the bromo-methylphenoxy motif, affecting partitioning and potential membrane permeability profiles in biological assays [2].

Quantitative Differentiation Evidence for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Versus Closest Analogs


Ortho-Bromo Substitution Confers Synthetic Cross-Coupling Utility Absent in Unsubstituted Phenoxypyridine Scaffolds

The presence of a bromine atom ortho to the ether linkage provides a validated synthetic handle for palladium-catalyzed cross-coupling reactions. In contrast, the unsubstituted analog 2-phenoxynicotinonitrile (CAS 14178-15-5) lacks any halogen substituent and cannot undergo direct arylation or amination at this position . This ortho-bromo substituent is structurally analogous to the functional handle exploited in the synthesis of 2-bromo-4-methylnicotinonitrile, a known CAPIC intermediate for nevirapine synthesis via continuous flow methods [1].

Cross-coupling Building block Suzuki-Miyaura Medicinal chemistry SAR exploration

Computed LogP (XLogP3 = 3.5) Differentiates Lipophilicity Profile from Simpler Pyridine-3-carbonitrile Derivatives

The computed partition coefficient (XLogP3) for 2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile is 3.5 [1]. This value indicates moderate-to-high lipophilicity, in contrast to the predicted LogP of approximately 1.8-2.0 for unsubstituted 2-phenoxynicotinonitrile (calculated based on fragment contribution methods) and ~0.9-1.2 for simpler pyridine-3-carbonitrile derivatives lacking the bromo-methylphenoxy motif . The difference of approximately 1.5-2.0 LogP units translates to roughly a 30- to 100-fold higher predicted octanol-water partition coefficient.

Lipophilicity ADME prediction Physicochemical property Drug-likeness LogP

Patent-Cited Reference Example Status Establishes Documented SAR Relevance for Anti-Influenza Drug Discovery

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is explicitly disclosed as Reference Example 720 in US Patent 10,202,379 B2, which claims substituted polycyclic carbamoyl pyridone derivatives as prodrugs with cap-dependent endonuclease inhibitory activity [1]. The patent's background establishes cap-dependent endonuclease as a validated anti-influenza target with demonstrated clinical relevance. BindingDB records indicate that structurally related Reference Example 244 from the same patent family exhibited Ki = 0.799 nM and EC50 = 8 nM in cell-based assays [2]. While direct IC50 data for Reference Example 720 is not publicly disclosed, its inclusion in the patent's reference example series indicates it was synthesized and evaluated in the same assay cascade.

Antiviral Cap-dependent endonuclease Influenza Patent SAR Lead optimization

Topological Polar Surface Area (TPSA = 45.9 Ų) Conforms to CNS Drug-Likeness Guidelines

The topological polar surface area (TPSA) of 2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile is computed as 45.9 Ų [1]. This value falls within the established threshold of <60-70 Ų for favorable central nervous system (CNS) penetration, and below the <140 Ų cutoff for oral bioavailability per Veber's rules [2]. In contrast, many structurally related pyridine-3-carbonitriles bearing additional polar substituents (e.g., carboxamide, sulfonamide) exhibit TPSA values exceeding 80-90 Ų, which may limit passive diffusion across biological membranes.

TPSA CNS permeability Drug design Physicochemical property Blood-brain barrier

Recommended Procurement Scenarios for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile Based on Differentiated Evidence


Anti-Influenza Drug Discovery: Cap-Dependent Endonuclease Inhibitor SAR Expansion

Procurement is recommended for medicinal chemistry teams investigating cap-dependent endonuclease inhibitors for influenza treatment. The compound is explicitly cited as Reference Example 720 in US Patent 10,202,379 B2, which claims pyridone-based prodrugs targeting this mechanism [1]. Researchers can use this building block to systematically explore how ortho-bromo and para-methyl substitution on the phenoxy ring affects potency relative to other patent-cited reference examples. The patent's assay cascade provides a validated framework for evaluating synthesized derivatives, with related reference examples demonstrating sub-nanomolar Ki values and single-digit nanomolar EC50 values in cell-based antiviral assays [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for SAR Libraries

The ortho-bromo substituent provides a validated synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed cross-coupling reactions [1]. This enables the systematic synthesis of focused libraries where the aryl bromide position is diversified with various boronic acids, amines, or other coupling partners. Unlike unsubstituted phenoxypyridine scaffolds that require pre-functionalization, the pre-installed bromine allows direct late-stage diversification, reducing synthetic step count and accelerating SAR exploration [2]. Procurement of this specific halogenated building block is justified when the research objective requires efficient parallel synthesis of analogs with varied aryl/heteroaryl substituents at the ortho position of the phenoxy ring.

Physicochemical Property Benchmarking in CNS-Penetrant Compound Design

With a computed LogP of 3.5 and TPSA of 45.9 Ų [1], this compound serves as a benchmark for evaluating how bromo-methylphenoxy substitution modulates lipophilicity and polar surface area relative to simpler pyridine-3-carbonitrile scaffolds. Procurement is appropriate for teams establishing structure-property relationship (SPR) correlations where incremental LogP changes (Δ ≈ 1.5-2.0 units relative to unsubstituted analogs) and favorable TPSA values (well below CNS and oral bioavailability thresholds) are being systematically mapped to biological outcomes such as membrane permeability, cellular potency, or metabolic stability [2]. The compound's physicochemical profile makes it a useful comparator in ADME optimization cascades.

Synthetic Methodology Development: Ortho-Substituted Aryl Ether Cross-Coupling Optimization

The compound's sterically hindered ortho-bromoaryl ether motif presents a challenging substrate for Pd-catalyzed cross-coupling methodology development. Procurement is warranted for synthetic methodology groups optimizing reaction conditions for hindered substrates where competing dehalogenation or low conversion rates are commonly observed [1]. The presence of both the ortho-bromo substituent and the pyridine-3-carbonitrile electron-withdrawing group creates a distinct electronic environment for studying catalyst selection, ligand effects, and reaction parameter optimization that differs from simpler aryl halides [2]. Results obtained can inform broader synthetic strategies for ortho-substituted diaryl ethers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.